N-([2,3'-bifuran]-5-ylmethyl)-2-bromobenzamide
Description
Properties
IUPAC Name |
2-bromo-N-[[5-(furan-3-yl)furan-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO3/c17-14-4-2-1-3-13(14)16(19)18-9-12-5-6-15(21-12)11-7-8-20-10-11/h1-8,10H,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOUFRCCKVFYMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=C(O2)C3=COC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-2-bromobenzamide typically involves the coupling of 2-bromobenzoyl chloride with a bifuran derivative. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bifuran]-5-ylmethyl)-2-bromobenzamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding furan derivatives.
Reduction: The bromobenzamide group can be reduced to form amine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions.
Major Products
Oxidation: Furan derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-([2,3’-bifuran]-5-ylmethyl)-2-bromobenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)-2-bromobenzamide involves its interaction with specific molecular targets. The bifuran moiety can interact with biological macromolecules, such as proteins and nucleic acids, through π-π stacking and hydrogen bonding. The bromobenzamide group can form covalent bonds with nucleophilic sites in enzymes, leading to inhibition of their activity. These interactions can modulate various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Key Observations:
Fluorine’s electron-withdrawing nature in the difluoro compound may alter the benzamide’s electronic profile, affecting reactivity or binding interactions .
Amine Group Diversity: The bifuran-methyl group in the target compound and its difluoro analog introduces aromaticity and rigidity, which may favor π-π stacking in biological targets. In contrast, the cyclohexyl amine in 2-amino-N-cyclohexyl-5-bromobenzamide offers flexibility and improved solubility .
Research Implications
- Solubility vs. Bioavailability : The bifuran-methyl group’s aromaticity may reduce solubility relative to aliphatic amines (e.g., cyclohexyl), necessitating formulation optimization for in vivo applications .
Biological Activity
N-([2,3'-bifuran]-5-ylmethyl)-2-bromobenzamide is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
IUPAC Name: 2-bromo-N-[[5-(furan-2-yl)furan-2-yl]methyl]benzamide
Molecular Formula: C16H12BrNO3
Molecular Weight: 350.17 g/mol
CAS Number: 2034594-38-0
The compound features a bifuran moiety, which is known for its diverse biological activities, attached to a bromobenzamide structure. The bromine atom may enhance the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The bifuran structure can engage with various enzymes or receptors, potentially leading to inhibition or activation of their functions. The bromobenzamide component may facilitate binding to target sites, enhancing the compound's efficacy.
Anticancer Activity
Research has indicated that compounds containing bifuran structures can exhibit significant anticancer properties. For instance, studies have shown that this compound can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study:
In a study involving B16-F1 melanoma cells, compounds structurally related to this compound were screened for their ability to block lamellipodial protrusions and cell migration. The results indicated that these compounds effectively inhibited the Arp2/3 complex involved in cell motility, suggesting potential applications in cancer therapy .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it possesses inhibitory effects against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Research Findings
Synthesis and Derivatives
This compound can be synthesized through various methods, including microwave-assisted coupling of bifuran derivatives with bromobenzamide precursors. The efficiency of synthesis can be enhanced using continuous flow reactors and advanced purification techniques.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
